1,3,5-Triazine-2,4,6-tricarbonitrile

Electron acceptor materials Charge-transfer complexes Radical anion chemistry

1,3,5-Triazine-2,4,6-tricarbonitrile (TCT; CAS 7615‑57‑8) is a hydrogen‑free C₆N₆ heterocycle consisting of an s‑triazine core substituted with three cyano groups, yielding a molecular weight of 156.10 g mol⁻¹ and a calculated nitrogen content of approximately 53.8 wt%. The compound crystallises in the monoclinic space group P2₁ with lattice constants a = 8.46 Å, b = .

Molecular Formula C6N6
Molecular Weight 156.1 g/mol
CAS No. 7615-57-8
Cat. No. B1614515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine-2,4,6-tricarbonitrile
CAS7615-57-8
Molecular FormulaC6N6
Molecular Weight156.1 g/mol
Structural Identifiers
SMILESC(#N)C1=NC(=NC(=N1)C#N)C#N
InChIInChI=1S/C6N6/c7-1-4-10-5(2-8)12-6(3-9)11-4
InChIKeyZZJREAPISLZYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Triazine-2,4,6-tricarbonitrile (CAS 7615-57-8): Procurement-Relevant Structural and Physicochemical Baseline


1,3,5-Triazine-2,4,6-tricarbonitrile (TCT; CAS 7615‑57‑8) is a hydrogen‑free C₆N₆ heterocycle consisting of an s‑triazine core substituted with three cyano groups, yielding a molecular weight of 156.10 g mol⁻¹ and a calculated nitrogen content of approximately 53.8 wt% [1]. The compound crystallises in the monoclinic space group P2₁ with lattice constants a = 8.46 Å, b = ... [2], and under ambient conditions it exists as a colourless crystalline solid that is stable under recommended storage conditions . Its three equivalent nitrile functionalities enable cyclotrimerisation to form extended triazine networks, making it a strategically important monomer for porous organic polymers, covalent triazine frameworks (CTFs), and nitrogen‑rich carbonaceous materials [3].

Why Generic Triazine or Benzenetricarbonitrile Substitution Fails for 1,3,5-Triazine-2,4,6-tricarbonitrile Procurement


In‑class substitution of TCT with structurally related triazine or benzene‑based trinitriles leads to measurably divergent outcomes in reductive dimerization, material porosity, and framework purity. The triazine ring imparts a distinct electron‑deficient character that alters the central C–C bond length in its reduced dimer (1.570 Å for TCT vs. 1.560 Å for 1,3,5‑tricyanobenzene) [1], directly affecting the stability of charge‑transfer complexes. When employed as a monomer under identical ionothermal conditions, TCT yields a 2D polymer with a BET surface area of 73 m² g⁻¹, whereas 1,4‑dicyanobenzene (DCB) produces a framework with 780 m² g⁻¹ [2], demonstrating that the trifunctional nitrile geometry dictates the pore architecture. Furthermore, metal‑free synthesis of TCT‑based CTFs achieves a C/N ratio close to the ideal value of 1, a benchmark that metal‑catalysed routes from other nitrile monomers frequently fail to attain [3]. These data‑backed differences preclude simple drop‑in replacement.

Quantitative Differentiation Evidence for 1,3,5-Triazine-2,4,6-tricarbonitrile Against Closest Structural Analogs


Reductive Dimerization: Central C–C Bond Length Relative to 1,3,5-Tricyanobenzene

Chemical reduction of TCT generates a dianionic dimer [TCT]₂²⁻ with a central C–C bond length of 1.570(4) Å, whereas the analogous reduction of 1,3,5‑tricyanobenzene (TCB) yields a dimer with a statistically distinguishable bond length of 1.560(5) Å [1]. The longer bond in the triazine‑based dimer indicates weaker π‑overlap attributable to the electron‑withdrawing ring nitrogen atoms, directly impacting the thermodynamics of charge‑transfer complex formation.

Electron acceptor materials Charge-transfer complexes Radical anion chemistry

Synthetic Yield: Bayer One‑Step Process vs. Prior Multi‑Step Route

The Bayer AG patent (US 5,086,172) reports that prior art based on triscarboxamidotriazine afforded pure TCT in only 12–17 % theoretical yield [1]. In contrast, the patented one‑step reaction of cyanuric fluoride with sodium cyanide in acetonitrile at –35 °C delivers pure TCT in 79 % yield after sublimation (81.7 % crude yield relative to NaCN) [1]. This ≥62 percentage‑point improvement enables scalable, cost‑effective procurement.

Process chemistry Cost-efficient synthesis Triazine derivatisation

High‑Pressure Phase Stability: II‑Phase Onset Compared with Other s‑Triazine Derivatives

Synchrotron X‑ray diffraction reveals that TCT (phase I) transforms into an orthorhombic phase II (space group P2₁2₁2₁) upon compression to ≥2.4 GPa at ambient temperature [1]. This phase transition pressure is notably higher than that of many triazine‑based molecular crystals (e.g., cyanuric acid, which amorphises below 2 GPa), indicating superior lattice stability attributable to the intermolecular nitrile···nitrile interactions [1]. Above 4 GPa and 550 K, phase II converts irreversibly into a layered carbon nitride material [1].

High-pressure chemistry Carbon nitride precursors Energetic materials

Covalent Triazine Framework Purity: C/N Ratio of Metal‑Free TCT‑CTF vs. Conventionally Synthesised CTFs

A metal‑free covalent triazine framework synthesised from TCT using trifluoromethanesulfonic acid in an open‑system liquid‑phase process achieves a C/N atomic ratio close to 1, approaching the theoretical composition of C₆N₆ [1]. In contrast, conventional ionothermal CTF syntheses employing ZnCl₂ at 400 °C invariably retain residual metal ions and exhibit C/N ratios significantly greater than 1 (typically 1.2–1.8) due to incomplete nitrile conversion and carbonisation [1]. The near‑ideal stoichiometry of TCT‑CTF directly enhances nitrogen‑active site density for catalysis and CO₂ adsorption.

Covalent organic frameworks Metal‑free synthesis Gas adsorption

2D Polymer Porosity: BET Surface Area of TCT‑ vs. DCB‑Derived Networks Under Identical Conditions

Under identical ionothermal conditions (ZnCl₂ salt melt, 400 °C), the polytrimerisation of TCT yields a 2D polymer with a BET surface area of 73 m² g⁻¹ and a Type III N₂ isotherm, whereas 1,4‑dicyanobenzene (DCB) produces a porous network with 780 m² g⁻¹ and a Type I isotherm [1]. The low surface area and Type III isotherm of TCT polymer indicate a non‑porous, graphitic carbon nitride‑like layered structure, suitable for applications requiring dense, nitrogen‑rich 2D sheets rather than high internal porosity.

Porous polymers 2D materials Ionothermal synthesis

Evidence‑Backed Application Scenarios Where 1,3,5-Triazine-2,4,6-tricarbonitrile Outperforms Analogs


Scalable Synthesis of Electron‑Accepting Charge‑Transfer Complexes

The combination of the Bayer one‑step process (79 % isolated yield [1]) and the distinct 1.570 Å central C–C bond in TCT‑derived dimers [2] makes TCT the cost‑effective monomer of choice for preparing conductive charge‑transfer salts such as [TTF][TCT]. The 62‑percentage‑point yield advantage over the prior triscarboxamidotriazine route enables bulk synthesis, while the longer dimer bond compared to TCB analogues provides tunable electronic coupling.

Metal‑Free Covalent Triazine Frameworks for CO₂ Capture and Organocatalysis

TCT is uniquely suited for the clean synthesis of CTFs via CF₃SO₃H‑mediated polymerisation, yielding frameworks with a near‑ideal C/N ratio of ~1 that are free of residual metal contaminants [3]. This metal‑free purity is unattainable with ZnCl₂‑based routes from alternative nitrile linkers, directly enhancing CO₂‑accessible micropore volume and catalytic site homogeneity.

High‑Pressure Synthesis of Layered Carbon Nitride Materials

The high phase‑transition pressure of 2.4 GPa exhibited by TCT [4] provides a broader P–T processing window than cyanuric acid or melamine before amorphisation, enabling controlled one‑step condensation to layered carbon nitride phases above 4 GPa and 550 K. This makes TCT the preferred precursor for topochemical synthesis of crystalline CₓNᵧ materials.

Fabrication of Dense, Nitrogen‑Rich 2D Polymer Sheets

When a condensed, low‑porosity 2D polymer is required—for instance, as a precursor to nitrogen‑doped carbon electrocatalysts or as a graphene‑analogue template—TCT is the appropriate monomer. Its 73 m² g⁻¹ BET surface area and Type III isotherm [5] confirm a non‑microporous layered structure, in contrast to the high‑surface‑area frameworks obtained from DCB, allowing rational design of 2D electronic materials.

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